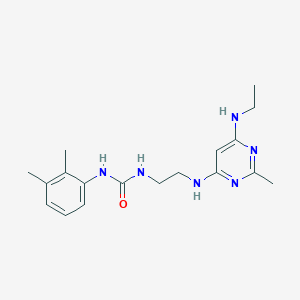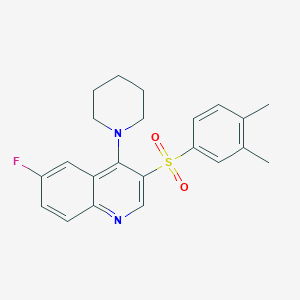
3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline is a chemically complex molecule that appears to be related to the field of organic chemistry, particularly involving quinoline derivatives and piperidine moieties. The molecule is not directly mentioned in the provided papers, but insights can be drawn from related compounds and synthetic methods discussed therein.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and the formation of various bonds. Paper describes a cascade halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones, which suggests a potential pathway for introducing sulfonyl groups into a quinoline framework. This method involves a sulfonyl radical-triggered addition and cyclization sequence, which could be relevant for synthesizing the sulfonyl moiety in the target compound. Additionally, paper presents an enantioselective cycloaddition to create sulfamidate-fused piperidin-4-ones, which could provide insights into the synthesis of the piperidin-1-yl moiety of the target molecule.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by X-ray crystallography, as seen in paper , where a related quinolin-2(1H)-one was studied. The paper also discusses the use of density functional theory (DFT) for analyzing molecular geometry and other properties, which would be applicable to the target compound for understanding its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of quinoline and piperidine derivatives can be inferred from the types of reactions they undergo. For instance, the halosulfonylation reaction mentioned in paper could be a key reaction in modifying the quinoline core of the target molecule. The cycloaddition reaction in paper could also be relevant for forming the piperidine ring. These reactions are crucial for building the molecular complexity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its functional groups and molecular structure. For example, the presence of a sulfonyl group could affect the compound's solubility and reactivity, as suggested by the derivatives discussed in paper . The fluorine atom, as seen in the synthesis of fluorinated pyridines in paper , could also impact the molecule's properties, such as its acidity and electronic distribution.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-15-6-8-18(12-16(15)2)28(26,27)21-14-24-20-9-7-17(23)13-19(20)22(21)25-10-4-3-5-11-25/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDZQXOWILBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

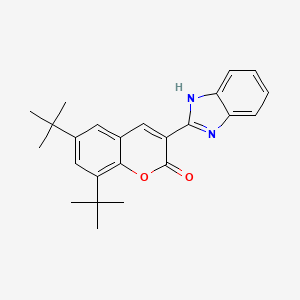
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)

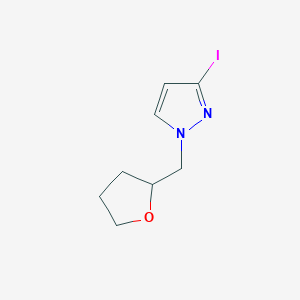
![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)
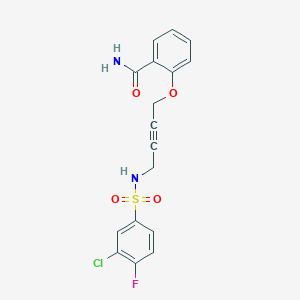
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3020673.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
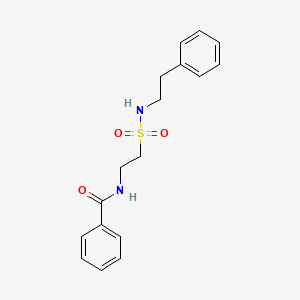
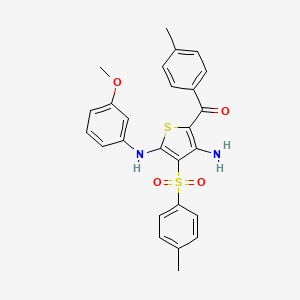
![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
